A Technical Guide to Sodium 3-bromopyridine-2-carboxylate: Properties, Synthesis, and Applications
A Technical Guide to Sodium 3-bromopyridine-2-carboxylate: Properties, Synthesis, and Applications
Introduction
Sodium 3-bromopyridine-2-carboxylate is the sodium salt of 3-bromopyridine-2-carboxylic acid. While detailed experimental data for the salt is sparse in public literature, its chemical behavior is fundamentally derived from its parent acid. This guide provides a comprehensive overview of the chemical and physical properties of the parent acid, 3-bromopyridine-2-carboxylic acid, and outlines the synthesis and expected characteristics of its sodium salt. This molecule serves as a versatile building block in organic synthesis and a valuable ligand in coordination chemistry, making it a compound of significant interest to researchers in medicinal chemistry and materials science.
The structure incorporates a pyridine ring, a carboxylic acid (or carboxylate) group, and a bromine atom. This trifunctional arrangement offers multiple reactive sites, enabling its use as a pharmaceutical intermediate and a precursor for complex molecular architectures, including metal-organic frameworks (MOFs).
Physicochemical Properties
The properties of Sodium 3-bromopyridine-2-carboxylate are best understood by first examining its parent acid, 3-bromopyridine-2-carboxylic acid. The conversion to the sodium salt primarily modifies properties like solubility and melting point.
1.1. 3-Bromopyridine-2-carboxylic Acid
This is the foundational molecule from which the sodium salt is derived. Its key properties are summarized below.
Table 1: Physicochemical Properties of 3-Bromopyridine-2-carboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 30683-23-9 | [1][2][3] |
| Molecular Formula | C₆H₄BrNO₂ | [1][2][3] |
| Molecular Weight | 202.01 g/mol | [1][2][3] |
| Appearance | White to yellow powder/Light yellow Cryst. | [3] |
| Melting Point | 141-144 °C | [3] |
| Boiling Point (Predicted) | 315.7 ± 27.0 °C | [3] |
| Density (Predicted) | 1.813 g/cm³ | [2][3] |
| pKa (Predicted) | 2.29 ± 0.10 | |
| SMILES | OC(=O)c1ncccc1Br | [2] |
| InChIKey | KBDIRPOTVAODSA-UHFFFAOYSA-N | [2] |
1.2. Sodium 3-bromopyridine-2-carboxylate
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Appearance: Expected to be a white to off-white crystalline solid.
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Solubility: Significantly more soluble in water and polar protic solvents compared to its parent acid due to its ionic nature. It is expected to be less soluble in nonpolar organic solvents.
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Melting Point: Expected to have a much higher melting point than the parent acid, likely decomposing at high temperatures rather than melting cleanly, which is characteristic of many sodium carboxylate salts.
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Hygroscopicity: Like many salts, it may be hygroscopic and should be stored in a dry environment.
Diagram 1: Structural Representation
Caption: Structures of the parent acid and its corresponding sodium salt.
Synthesis and Preparation
The synthesis of Sodium 3-bromopyridine-2-carboxylate is a straightforward two-stage process: first, the synthesis of the parent acid, followed by its neutralization.
2.1. Synthesis of 3-Bromopyridine-2-carboxylic Acid
The synthesis of the parent acid typically starts from a more readily available precursor, such as 3-bromopyridine. One common synthetic route involves the ortho-lithiation of 3-bromopyridine followed by carboxylation.
Diagram 2: Synthetic Workflow
Caption: A common synthetic pathway from 3-bromopyridine.
2.2. Protocol: Preparation of Sodium 3-bromopyridine-2-carboxylate
This protocol describes the final neutralization step to form the sodium salt from the carboxylic acid.
Materials:
-
3-bromopyridine-2-carboxylic acid (1.0 eq)
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Sodium hydroxide (NaOH) (1.0 eq) or Sodium bicarbonate (NaHCO₃) (1.0 eq)
-
Deionized water or Ethanol
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Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve 3-bromopyridine-2-carboxylic acid in a suitable solvent (e.g., water or ethanol) in a flask. Gentle warming may be required to aid dissolution.
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Base Preparation: Prepare a stoichiometric solution of sodium hydroxide or sodium bicarbonate in the same solvent.
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Neutralization: While stirring the acid solution, slowly add the basic solution dropwise. Monitor the pH of the reaction mixture.
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Causality Note: A slow, controlled addition is crucial to prevent localized high pH, which could potentially lead to side reactions, and to manage any heat generated from the acid-base neutralization.
-
-
Endpoint Determination: Continue adding the base until the pH of the solution becomes neutral to slightly basic (pH 7.0-8.0).
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Isolation:
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude sodium salt.
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Precipitation: Alternatively, if a less polar solvent like ethanol was used, the sodium salt may precipitate upon formation or after cooling. The solid can then be collected by filtration.
-
-
Purification & Drying: Wash the resulting solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the final product under vacuum to remove residual solvent and moisture.
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Self-Validation: The purity of the final product can be confirmed by the absence of the carboxylic acid proton signal in ¹H NMR spectroscopy and a shift in the carboxylate peak in IR spectroscopy.
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Reactivity and Applications
The trifunctional nature of this molecule dictates its reactivity and wide-ranging applications.
3.1. Reactivity Profile
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Carboxylate Group: This is the primary site for coordination with metal ions, acting as a mono- or bidentate ligand.[4][5] This is crucial for its application in forming coordination polymers and MOFs.
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Pyridine Nitrogen: The nitrogen atom acts as a Lewis base and can also coordinate to metal centers, allowing the molecule to function as a bridging ligand.
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Bromo Substituent: The C-Br bond is a key site for further functionalization, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of more complex substituted pyridine derivatives.
3.2. Key Applications
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Pharmaceutical Intermediate: Pyridine-based carboxylic acids are important scaffolds in drug discovery.[3] The bromine atom serves as a synthetic handle for introducing diverse functional groups, making it a valuable intermediate in the synthesis of pharmacologically active molecules.[1]
-
Coordination Chemistry & Materials Science: The ability of both the carboxylate group and the pyridine nitrogen to bind to metal ions makes this compound an excellent ligand for constructing metal-organic frameworks (MOFs) and coordination polymers.[5] These materials have applications in:
-
Fluorescence Sensing[4]
-
Gas Adsorption and Separation
-
Catalysis
-
Analytical Characterization
A full characterization of the parent acid and its resulting salt is essential for confirming identity and purity. While specific spectra for 3-bromopyridine-2-carboxylic acid are not widely published, the expected signals can be predicted based on analogous structures.
-
¹H NMR: The proton NMR spectrum of the parent acid in a solvent like DMSO-d₆ would be expected to show three distinct aromatic proton signals in the pyridine region and a broad singlet for the carboxylic acid proton. Upon conversion to the sodium salt, this acidic proton signal will disappear.
-
¹³C NMR: The carbon spectrum would show six distinct signals for the six carbon atoms in the molecule. The carboxyl carbon would appear significantly downfield.
-
Infrared (IR) Spectroscopy: For the parent acid, a broad O-H stretch from the carboxylic acid would be visible around 2500-3300 cm⁻¹, and a sharp C=O stretch would appear around 1700 cm⁻¹. Upon conversion to the sodium salt, the broad O-H band will disappear, and the C=O stretch will be replaced by asymmetric and symmetric COO⁻ stretches at lower wavenumbers (approx. 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively).
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would show the molecular ion peak corresponding to the mass of the parent acid or its fragments.
Safety, Handling, and Storage
Safety information is primarily derived from data sheets for the parent acid and structurally related compounds like 3-bromopyridine.
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Recommended storage conditions are often under an inert atmosphere at 2-8°C to ensure long-term stability.[3]
-
Keep away from strong oxidizing agents and strong bases (for the parent acid).
References
-
Stenutz. (n.d.). 3-bromopyridine-2-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
-
Custchem. (n.d.). 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
-
PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
-
PubMed. (2023). Coordination of Distal Carboxylate Anion Alters Metal Ion Specific Binding in Imidazo[1,2-a]pyridine Congeners. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Sodium pyridine-3-carboxylate. Retrieved from [Link]
-
MDPI. (2021). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. Retrieved from [Link]
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PMC - NIH. (2015). Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents. Retrieved from [Link]
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PMC - NIH. (2022). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Retrieved from [Link]
Sources
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